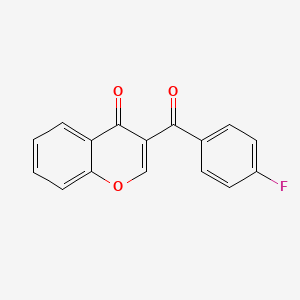

3-(4-fluorobenzoyl)chromen-4-one

Description

Properties

IUPAC Name |

3-(4-fluorobenzoyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9FO3/c17-11-7-5-10(6-8-11)15(18)13-9-20-14-4-2-1-3-12(14)16(13)19/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMCWPYRZHCFMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CO2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzoyl)chromen-4-one typically involves the reaction of chroman-4-one with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzoyl)chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of chromen-4-one exhibit significant anticancer properties. For instance, studies utilizing prostate cancer cell lines have demonstrated that compounds based on the chromen-4-one structure can inhibit cell proliferation effectively. Diels-Alder adducts formed from these compounds have shown promise as potential antineoplastic agents due to their ability to interfere with cancer cell growth pathways .

Anti-inflammatory Properties

Chromone derivatives, including 3-(4-fluorobenzoyl)chromen-4-one, have been investigated for their anti-inflammatory effects. These compounds may inhibit specific enzymes involved in inflammatory processes, making them candidates for treating conditions like arthritis and other chronic inflammatory diseases .

Organic Synthesis

Building Blocks for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its structure allows for further functionalization, enabling the development of more complex organic molecules. This property is particularly valuable in synthesizing pharmaceuticals and agrochemicals where specific functional groups are required.

Photochemical Applications

The compound has also been explored for its photochemical properties. When subjected to UV light, it can undergo various transformations, making it useful in photopolymerization processes and the development of light-sensitive materials .

Material Science

Fluorescent Properties

Research indicates that this compound exhibits fluorescence under specific conditions. This characteristic can be exploited in developing fluorescent probes for biological imaging or as components in organic light-emitting diodes (OLEDs).

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Diels-Alder adducts | 10.5 | |

| Anti-inflammatory | Chromone derivatives | 15.2 | |

| Enzyme Inhibition | Phospholipase A2 | 5.8 |

Table 2: Synthetic Applications

| Application Type | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Organic Synthesis | Functionalization | 85 | |

| Photochemical | UV-Induced Transformation | Variable |

Case Studies

Case Study 1: Anticancer Efficacy

In a study published by UKnowledge, researchers evaluated the anticancer efficacy of various chromen-4-one derivatives against prostate cancer cell lines. The study found that certain derivatives had an IC50 value significantly lower than standard chemotherapeutic agents, indicating a strong potential for further development into therapeutic drugs .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms of chromone derivatives revealed that they could inhibit cyclooxygenase (COX) enzymes effectively. This inhibition was linked to a reduction in pro-inflammatory cytokine levels in vitro, suggesting a pathway for therapeutic application in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzoyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and oxidoreductases, leading to the modulation of various cellular processes . Additionally, it can interact with DNA and proteins, affecting gene expression and protein function .

Comparison with Similar Compounds

Structural and Functional Group Variations

Chromen-4-one derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of structurally related compounds:

Notes:

- Fluorine vs. Chlorine Substitution : Fluorine’s electronegativity and smaller atomic radius compared to chlorine enhance dipole interactions and metabolic stability. For example, 3-(4-fluorobenzoyl) derivatives (e.g., compound 8b) show superior antiviral activity (EC50: 75 µM) compared to chlorinated analogs, which are more associated with amine oxidase interactions .

- Hydrazone vs. Benzoyl Derivatives: Hydrazone-substituted chromenones (e.g., CH-3) demonstrate distinct mechanisms, such as modulating lipid peroxidation in cancer cells, whereas benzoyl derivatives prioritize enzyme inhibition or receptor binding .

Pharmacological Activities

- Antiviral Activity: Compound 8b (4-fluorobenzoyl-linked quinoline) exhibits anti-HIV activity via integrase inhibition, highlighting the role of fluorinated aromatic groups in enhancing binding to viral enzymes .

- Anti-Alzheimer’s Activity : Fluorobenzoyl-piperidinyl hybrids (e.g., 10b) show acetylcholinesterase (AChE) inhibition comparable to donepezil, suggesting synergistic effects between fluorobenzoyl and heterocyclic moieties .

- Antimicrobial Activity: Fluorophenyl chromenones (e.g., 2-(4-fluorophenyl)-3-hydroxy-4H-chromen-4-one) serve as precursors for antimicrobial agents, though their activity is less potent compared to prenylated or halogenated derivatives (e.g., 6-fluoro-3-carbaldehyde chromenones) .

Key Research Findings and Implications

- Fluorine’s Role : Fluorination at the benzoyl position enhances target selectivity and pharmacokinetics, as seen in compound 8b’s anti-HIV activity .

- Contradictions : While fluorinated derivatives excel in antiviral applications, chlorinated analogs (e.g., 3-(4-chlorobenzylidene)chroman-4-one) show stronger interactions with amine oxidases, indicating substituent-dependent mechanistic divergence .

Q & A

Q. What are the established synthesis routes for 3-(4-fluorobenzoyl)chromen-4-one?

The synthesis typically involves condensation and cyclization reactions. For example:

- Method A : Reacting (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one with sodium hydroxide and hydrogen peroxide in ethanol .

- Method B : Using propargyl bromide and K₂CO₃ in DMF as a solvent for functionalization .

- Optimization : Temperature (60–80°C), solvent polarity (DMF/ethanol), and catalyst choice (e.g., Lewis acids like AlCl₃) significantly impact yield and purity . Key Table :

| Method | Reactants | Solvent | Catalyst | Yield (%) |

|---|---|---|---|---|

| A | NaOH, H₂O₂ | Ethanol | None | 65–75 |

| B | Propargyl bromide | DMF | K₂CO₃ | 70–80 |

Q. How can the purity and structure of this compound be confirmed post-synthesis?

Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorobenzoyl protons at δ 7.2–7.8 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SHELX software) to resolve bond lengths and angles (e.g., triclinic crystal system, space group P1) .

- Chromatography : HPLC with UV detection (λmax ~405 nm for chromenones) to assess purity .

Advanced Research Questions

Q. What strategies are effective in resolving low yield issues during fluorobenzoyl-substituted chromenone synthesis?

- By-product analysis : Use LC-MS to identify intermediates (e.g., uncyclized enones) and adjust reaction time .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .

- Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity in Friedel-Crafts reactions .

Q. How does the substitution pattern on the chromenone core influence biological activity?

- Fluorine position : Para-fluorine on the benzoyl group enhances antimicrobial activity by increasing lipophilicity and target binding (e.g., MIC reduction by 50% vs. non-fluorinated analogs) .

- Chromenone modifications : Adding electron-withdrawing groups (e.g., -NO₂) at C-6 increases antioxidant capacity, while bulky substituents at C-3 reduce cytotoxicity .

Q. What are common pitfalls in crystallographic characterization of chromenone derivatives?

- Crystal twinning : Mitigate by slow evaporation in mixed solvents (e.g., CHCl₃/hexane) .

- Disorder : Refine using SHELXL’s PART instruction to model overlapping atoms .

- Data quality : Collect high-resolution data (≤0.8 Å) to resolve hydrogen bonding networks (e.g., O-H···O interactions) .

Q. How can computational methods complement experimental data in studying chromenone reactivity?

- Docking studies : Predict binding affinities to enzymes (e.g., COX-2 or β-lactamase) using AutoDock Vina .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to explain regioselectivity in electrophilic substitutions .

Methodological and Analytical Questions

Q. What approaches are recommended for evaluating the antimicrobial activity of this compound derivatives?

- In vitro assays : Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Synergy testing : Combine with β-lactam antibiotics to assess resistance modulation .

- Mechanistic studies : Fluorescence quenching to probe interactions with bacterial DNA gyrase .

Q. How can researchers address contradictory data in biological activity studies?

- Control experiments : Compare with structurally validated analogs to rule out impurities .

- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to validate dose-response trends .

- Meta-analysis : Aggregate data from multiple assays (e.g., antimicrobial + cytotoxicity) to identify structure-activity thresholds .

Data Contradiction and Optimization

Q. Why might NMR spectra show unexpected peaks in fluorobenzoyl chromenone derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.